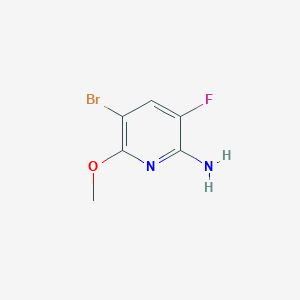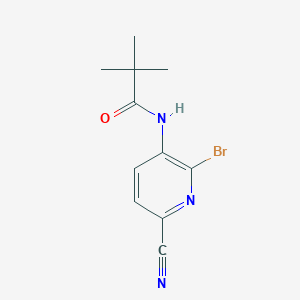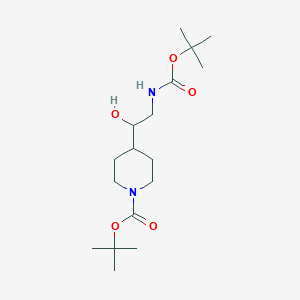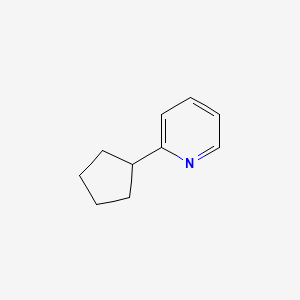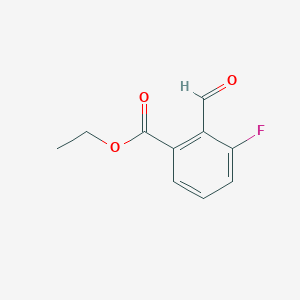![molecular formula C9H9BrN2O B15225485 (7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B15225485.png)
(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a bromine atom and a hydroxymethyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the formation of 3-bromo-2-methylimidazo[1,2-a]pyridinium tribromide. This intermediate is then treated with sodium methoxide to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: The major products are the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is the hydrogenated imidazo[1,2-a]pyridine.
Substitution: The major products are the substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, (7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. The presence of the bromine atom enhances its biological activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in treating infections and other diseases due to its antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various industrial applications.
作用機序
The mechanism of action of (7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating microbial growth and activity.
類似化合物との比較
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom and hydroxymethyl group, making it less reactive.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Similar structure but lacks the hydroxymethyl group.
8-Hydroxy-2-methylimidazo[1,2-a]pyridine: Contains a hydroxyl group instead of a bromine atom.
Uniqueness
(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group. This combination enhances its reactivity and biological activity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C9H9BrN2O |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
(7-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C9H9BrN2O/c1-6-4-12-3-2-8(10)7(5-13)9(12)11-6/h2-4,13H,5H2,1H3 |
InChIキー |
SYYOPQKZSGSWNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C=CC(=C(C2=N1)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



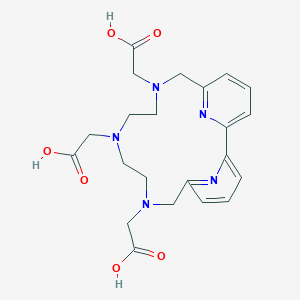
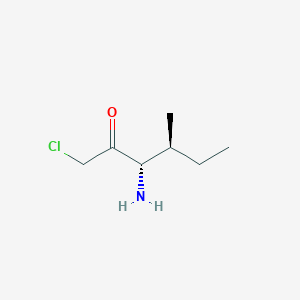

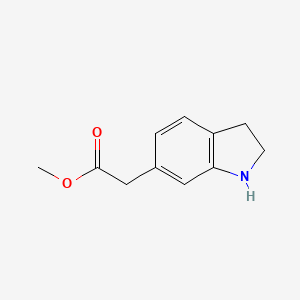
![6-Bromo-5-methylimidazo[1,5-a]pyridine](/img/structure/B15225436.png)
![2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B15225437.png)
